Semaglutide Sodium is a synthetic analog of the human glucagon-like peptide-1 (GLP-1) hormone, primarily used in the management of type 2 diabetes and obesity. This compound functions as a glucagon-like peptide-1 receptor agonist, which aids in glycemic control by stimulating insulin secretion, inhibiting glucagon release, and promoting satiety. Semaglutide Sodium has gained attention for its efficacy in reducing weight and lowering the risk of cardiovascular events in individuals with type 2 diabetes .
Semaglutide Sodium is classified as a small molecule drug and belongs to the category of polypeptides, specifically designed to mimic the natural GLP-1 hormone. It is produced through chemical synthesis methods that involve modifications to enhance its stability and bioavailability compared to its native form. The compound has been approved by regulatory bodies such as the U.S. Food and Drug Administration for both subcutaneous injection and oral administration .
The synthesis of Semaglutide Sodium involves multiple steps, primarily utilizing solid-phase peptide synthesis techniques. The process can be summarized as follows:
This method allows for high yield and efficiency, making it suitable for mass production.
Semaglutide Sodium has a complex molecular structure characterized by a sequence of 31 amino acids. Its molecular formula is , with a molecular weight of approximately 4113.58 g/mol. Key structural features include:
Semaglutide Sodium undergoes various chemical reactions during its synthesis and biological activity:
Semaglutide Sodium exerts its effects through several mechanisms:
These actions collectively contribute to improved glycemic control and reduced appetite.
Semaglutide Sodium exhibits several notable physical and chemical properties:
Semaglutide Sodium has significant applications in modern medicine:
CAS No.: 37913-77-2
CAS No.: 122525-04-6
CAS No.:
CAS No.: 26639-00-9
CAS No.: 16104-28-2
CAS No.: 1364933-82-3